molecular formula C22H17N3O4 B12206743 4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide

Cat. No.: B12206743
M. Wt: 387.4 g/mol
InChI Key: VKWRGQGFWKWFHD-UHFFFAOYSA-N
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Description

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chromene core, an oxadiazole ring, and a tetrahydronaphthalene moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxadiazole ring and the tetrahydronaphthalene moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure the compound is produced efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, novel substituted 5,6,7,8-tetrahydro-4H-chromenes have shown significant anti-proliferative effects against various cancer cell lines. In particular, compounds with oxadiazole groups exhibit enhanced cytotoxicity due to their ability to interfere with cellular processes essential for cancer cell survival .

Antimicrobial Efficacy

The oxadiazole ring in the compound has been linked to antimicrobial activity. Research indicates that derivatives containing this moiety demonstrate promising antibacterial effects against both Gram-positive and Gram-negative bacteria. A study involving molecular docking revealed that these compounds can effectively bind to bacterial transpeptidases, disrupting cell wall synthesis and leading to bacterial death .

Case Studies

  • Anticancer Activity Study : A series of 5,6,7,8-tetrahydrochromenes were synthesized and evaluated for their effects on A549 lung cancer cells. Results indicated that certain derivatives led to significant morphological changes and reduced cell viability .
  • Antimicrobial Activity Assessment : Compounds featuring the oxadiazole structure were tested against various pathogens including Staphylococcus aureus and Escherichia coli. Several derivatives showed minimal inhibitory concentrations (MIC) significantly lower than conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
5,6,7,8-Tetrahydrochromene Derivative AAnticancer10
Oxadiazole Chromene BAntimicrobial (Gram-positive)5
Oxadiazole Chromene CAntimicrobial (Gram-negative)15

Mechanism of Action

The mechanism of action of 4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide apart from similar compounds is its combination of the chromene core, oxadiazole ring, and tetrahydronaphthalene moiety

Biological Activity

The compound 4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide is a derivative of the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H16ClN3O4C_{22}H_{16}ClN_{3}O_{4} with a molecular weight of approximately 421.8 g/mol. The structure features a chromene core fused with an oxadiazole ring and a tetrahydronaphthalene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H16ClN3O4
Molecular Weight421.8 g/mol
IUPAC Name6-chloro-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

Anticancer Activity

Research indicates that compounds in the chromene class exhibit significant anticancer properties. The specific compound under discussion has shown promising results in inhibiting various cancer cell lines:

  • Cell Lines Tested :
    • Huh7 (hepatocellular carcinoma)
    • Caco2 (colorectal adenocarcinoma)
    • MDA-MB231 (breast adenocarcinoma)
    • PC3 (prostate adenocarcinoma)
  • In Vitro Cytotoxicity :
    • A study found that at a concentration of 10 µM, the compound resulted in varying survival rates across different cell lines:
      • Huh7: 38% survival
      • Caco2: 20% survival
      • MDA-MB231: 61% survival
      • PC3: 54% survival .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. The mechanisms may involve disrupting bacterial cell walls or inhibiting essential enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through caspase activation.
  • Cell Cycle Arrest : It has been noted to induce G2/M phase arrest in cancer cells.
  • Inhibition of Tumor Vasculature : By targeting tubulin polymerization, it disrupts the formation of new blood vessels necessary for tumor growth .

Case Study 1: Anticancer Potential

A study evaluated the cytotoxic effects of various derivatives based on the chromene structure. The findings indicated that modifications to the oxadiazole and tetrahydronaphthalene components significantly enhanced anticancer activity against multiple cell lines .

Case Study 2: Antimicrobial Evaluation

Another research highlighted the antimicrobial effects of related chromene compounds against Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as potential leads for developing new antibiotics .

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C22H17N3O4/c26-17-12-19(28-18-8-4-3-7-16(17)18)22(27)23-21-20(24-29-25-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-12H,1-2,5-6H2,(H,23,25,27)

InChI Key

VKWRGQGFWKWFHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

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